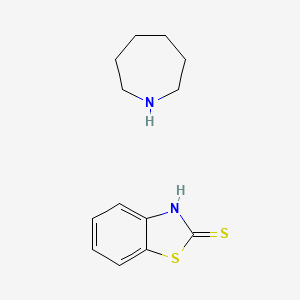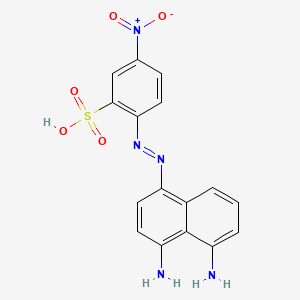
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound with the molecular formula C16H13N5O5S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid typically involves a multi-step process:
Diazotization: The starting material, 4,5-diamino-1-naphthyl, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-nitrobenzenesulphonic acid under controlled pH conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Scientific Research Applications
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is often mediated by the azo and nitro groups, which can undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate: A sodium salt form of the compound with similar properties and applications.
4,5-Diamino-1-naphthyl azo compounds: Other azo compounds with different substituents on the naphthyl ring.
Uniqueness
2-((4,5-Diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
93892-21-8 |
|---|---|
Molecular Formula |
C16H13N5O5S |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H13N5O5S/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26/h1-8H,17-18H2,(H,24,25,26) |
InChI Key |
DJRGSBQSDHTWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


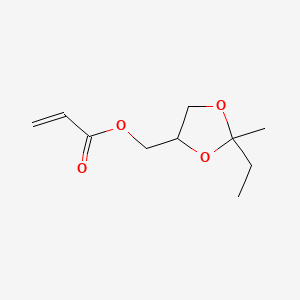
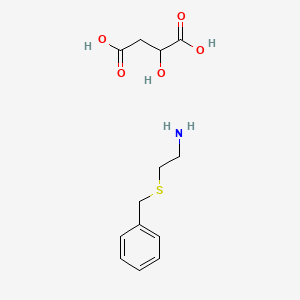
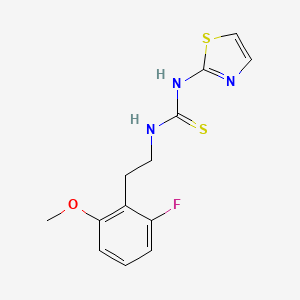
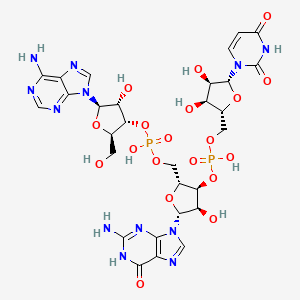
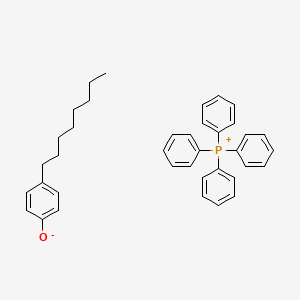
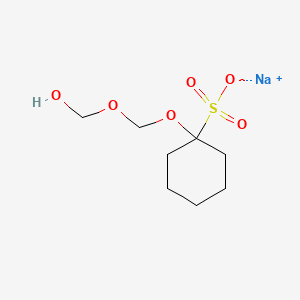

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)



